Sinoacutine
Overview
Description
Sinoacutine is an alkaloid found in S. acutum, a plant widely used in traditional medicine . It has cytoprotective and vasorelaxant activities . It inhibits hydrogen peroxide-induced decreases in viability in PC12 cells when used at concentrations of 1 and 10 μM . Sinoacutine induces relaxation of precontracted isolated rat aortic rings .
Molecular Structure Analysis
The molecular formula of Sinoacutine is C19H21NO4 . Its formal name is (9α,13α)-5,6,8,14-tetradehydro-4-hydroxy-3,6-dimethoxy-17-methyl-morphinan-7-one .Chemical Reactions Analysis
Sinoacutine has been found to inhibit inflammatory responses . It reduces levels of nitric oxide (NO), tumour necrosis factor-α (TNF-α), interleukin (IL)-1β and prostaglandin E2 (PGE2) but increases levels of IL-6 . It also inhibits gene expression of nitric oxide synthase (iNOS) and significantly inhibits protein levels of both iNOS and COX-2 .Physical And Chemical Properties Analysis
Sinoacutine has a molecular weight of 327.37 . It is a solid substance and its solubility varies in different solvents .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
- Pharmacokinetics in Rats : A study by Zhu et al. (2022) focused on the pharmacokinetics, tissue distribution, plasma protein binding rate, and excretion of Sinoacutine in rats. They found significant gender differences in blood drug concentration, tissue distribution, and excretion, laying a foundation for understanding Sinoacutine's pharmacokinetic rules (Zhu et al., 2022).
Chemical Analysis and Quality Control
- HPLC Fingerprint Analysis : Zhang Xiao-lei's study developed a method for quantitative analysis and HPLC fingerprinting of Sinoacutine in Stephania yunnanensis, offering a scientific method for evaluating the quality of this herb and its preparations (Zhang Xiao-lei).
- Chemical Marker Identification : Huang et al. (2020) established a method for determining multiple alkaloids, including Sinoacutine, in Sinomenium acutum stem, proposing new chemical markers for quality and safety control (Huang et al., 2020).
Phytochemical Group Identification
- Identification in Platycapnos saxicola : Suau et al. (2004) used the amounts of Sinoacutine, glaucine, and protopine to identify phytochemical groups in Platycapnos saxicola populations (Suau et al., 2004).
Cell Protective Effects
- Cell Protective Effects : Bao et al. (2005) isolated Sinoacutine from Sinomenium acutum and demonstrated its protective effects against hydrogen peroxide-induced cell injury (Bao et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-ORAYPTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026889 | |
Record name | Sinoacutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salutaridine, (-)- | |
CAS RN |
4090-18-0 | |
Record name | Salutaridine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinoacutine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4090-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALUTARIDINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UOY4F98SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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